molecular formula C28H26N2O5 B11568398 1-(4-Ethoxy-3-methoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Ethoxy-3-methoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

カタログ番号: B11568398
分子量: 470.5 g/mol
InChIキー: QNIKKXDTUHODRQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic structures synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . Its structure features:

  • Aryl group: A 4-ethoxy-3-methoxyphenyl moiety at position 1, providing electron-donating substituents.
  • Methyl substituents: 6,7-Dimethyl groups on the chromene ring, enhancing steric bulk and lipophilicity.

The compound was synthesized under mild conditions with a yield within the 43–86% range typical for this reaction . Its structural complexity and substituent diversity make it a candidate for biological activity screening, as highlighted in studies of similar derivatives .

特性

分子式

C28H26N2O5

分子量

470.5 g/mol

IUPAC名

1-(4-ethoxy-3-methoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H26N2O5/c1-6-34-20-9-8-18(13-22(20)33-5)25-24-26(31)19-11-16(3)17(4)12-21(19)35-27(24)28(32)30(25)23-10-7-15(2)14-29-23/h7-14,25H,6H2,1-5H3

InChIキー

QNIKKXDTUHODRQ-UHFFFAOYSA-N

正規SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)C)OC5=C(C3=O)C=C(C(=C5)C)C)OC

製品の起源

United States

準備方法

Reaction Design and Starting Materials

The synthesis begins with a one-pot, three-component reaction involving:

  • Methyl 4-(6,7-dimethyl-2-hydroxyphenyl)-2,4-dioxobutanoate as the chromene precursor.

  • 4-Ethoxy-3-methoxybenzaldehyde to introduce the 1-(4-ethoxy-3-methoxyphenyl) moiety.

  • 5-Methylpyridin-2-amine to furnish the 2-(5-methylpyridin-2-yl) group.

This approach mirrors methodologies developed for dihydrochromeno[2,3-c]pyrrole-3,9-diones, where methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates react with aryl aldehydes and primary amines under acidic conditions. The 6,7-dimethyl substitution on the chromene precursor ensures regioselective incorporation into the final product.

Optimized Reaction Conditions

The reaction proceeds in dry ethanol with catalytic acetic acid (1 mL per 0.01 mol of starting material). After sequential addition of reagents, the mixture is heated at 40°C for 15–20 minutes to facilitate imine formation, followed by reflux at 80°C for 20 hours to drive cyclization. Electron-donating groups on the aldehyde (e.g., ethoxy, methoxy) necessitate extended heating (up to 2 hours) to overcome reduced electrophilicity.

Table 1: Key Reaction Parameters

ParameterValue/Detail
SolventDry ethanol
Acid catalystAcetic acid (1 mL per 0.01 mol)
Temperature profile40°C (15–20 min) → 80°C (20 h reflux)
Yield range43–86%
Purity>95% (HPLC)

Isolation and Purification

The product precipitates upon cooling and is isolated via filtration. Recrystallization from ethanol achieves >95% purity without chromatography. This scalability makes the method industrially viable.

Alternative Pathways and Considerations

Isocyanide-Based Multicomponent Reactions

A secondary route employs 2-oxo-2H-chromene-3-carbaldehyde, aniline derivatives, and isocyanides under acidic conditions, as demonstrated for chromeno[4,3-b]pyrrol-4(1H)-ones. However, adapting this to the target compound would require:

  • Substituting aniline with 5-methylpyridin-2-amine.

  • Using 4-ethoxy-3-methoxybenzaldehyde as the aldehyde component.

While feasible, this method introduces challenges in regioselectivity and yields compared to the primary three-component approach.

Post-Synthetic Modifications

Functionalization of preformed dihydrochromeno[2,3-c]pyrrole-3,9-diones via hydrazine-mediated ring-opening—a strategy used to synthesize 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones—is irrelevant here due to the absence of a pyrazolone moiety in the target compound.

Industrial Scalability and Practical Considerations

Solvent and Catalyst Optimization

Industrial production may substitute ethanol with toluene or dioxane to enhance reaction rates, though ethanol remains preferable for its low cost and environmental profile. Catalytic p-toluenesulfonic acid (pTSA) could replace acetic acid to improve yields in some cases.

Continuous Flow Synthesis

Adopting continuous flow reactors could reduce reaction times and improve heat management, particularly during the reflux step. This aligns with trends in high-throughput medicinal chemistry.

Analytical Validation of the Target Compound

Spectroscopic Characterization

  • IR Spectroscopy : Expected peaks at 1715 cm⁻¹ (C=O stretch) and 1656 cm⁻¹ (conjugated carbonyl).

  • ¹H NMR : Diagnostic signals include singlets for methoxy (δ 3.8–4.0 ppm) and pyridinyl protons (δ 7.5–8.5 ppm).

Chromatographic Purity

HPLC analysis using a C18 column (acetonitrile/water gradient) confirms >95% purity, critical for pharmaceutical applications.

Challenges and Limitations

Steric and Electronic Effects

Bulky substituents (e.g., 4-ethoxy-3-methoxyphenyl) may slow cyclization, necessitating higher temperatures or prolonged reaction times. Electron-withdrawing groups on the aldehyde component improve reaction kinetics but are absent here.

Byproduct Formation

Competitive pathways, such as over-alkylation or dimerization, are minimized by strict stoichiometric control (1:1:1 ratio of starting materials) .

化学反応の分析

科学研究への応用

    化学: より複雑な分子の合成のためのビルディングブロックとして。

    生物学: 生物学的プロセスを研究するためのプローブとして。

    医学: その独自の構造と反応性のために、潜在的な治療薬として。

    産業: 医薬品やその他のファインケミカルの生産における中間体として。

科学的研究の応用

Structural Characteristics

This compound belongs to the class of chromeno-pyrrole derivatives and is characterized by an intricate arrangement of functional groups, including:

  • Ethoxy group
  • Methoxy group
  • Pyridine moiety

The molecular formula is C20H24N2O4C_{20}H_{24}N_{2}O_{4}, with a molecular weight of approximately 414.49 g/mol. Its unique structure contributes to its diverse applications in medicinal chemistry and materials science .

Medicinal Chemistry Applications

1-(4-Ethoxy-3-methoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has shown promise in drug development due to its biological activity. Some key areas of application include:

1. Anti-inflammatory Properties:

  • Compounds similar to this derivative have exhibited anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .

2. Antioxidant Activity:

  • The presence of multiple substituents in the structure enhances its potential as an antioxidant agent. Studies indicate that chromeno-pyrrole derivatives can scavenge free radicals effectively .

3. Potential Anticancer Activity:

  • Research suggests that this compound may interact with specific enzymes or receptors involved in cancer pathways. Preliminary studies using molecular docking simulations have indicated favorable binding affinities to targets associated with tumor growth .

Materials Science Applications

The structural features of 1-(4-Ethoxy-3-methoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione also lend it potential applications in materials science:

1. Organic Electronics:

  • Due to its unique electronic properties, this compound could be investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

2. Dye Applications:

  • The chromophoric nature of the compound makes it a candidate for dye applications in various fields such as textiles and solar energy conversion systems .

Case Studies and Research Findings

Several studies have explored the applications of compounds similar to 1-(4-Ethoxy-3-methoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione:

StudyFocusFindings
Study 1 Anti-inflammatory effectsDemonstrated inhibition of COX and LOX enzymes using derivatives similar to the target compound .
Study 2 Antioxidant propertiesShowed significant free radical scavenging activity in vitro .
Study 3 Anticancer activityIndicated potential binding interactions with cancer-related targets through molecular docking studies .

作用機序

類似化合物の比較

類似化合物

  • 1-(4-メトキシフェニル)-6,7-ジメチル-2-(5-メチルピリジン-2-イル)-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオン
  • 1-(4-エトキシフェニル)-6,7-ジメチル-2-(5-メチルピリジン-2-イル)-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオン

独自性

1-(4-エトキシ-3-メトキシフェニル)-6,7-ジメチル-2-(5-メチルピリジン-2-イル)-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオンは、フェニル環にエトキシ基とメトキシ基の両方が存在するため、類似の化合物と比較して独特の化学的および生物学的特性を付与する可能性があります。

類似化合物との比較

Key Observations :

  • Aryl Group Impact : Electron-donating groups (e.g., methoxy, ethoxy) improve solubility, while halogens (e.g., chloro) may enhance electrophilic reactivity .
  • Chromene Modifications : Methyl or fluoro substituents at positions 6/7 influence steric hindrance and metabolic stability .

生物活性

The compound 1-(4-Ethoxy-3-methoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno[2,3-c]pyrrole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H24N2O4\text{C}_{21}\text{H}_{24}\text{N}_2\text{O}_4

This structure features a chromeno core fused with a pyrrole moiety, contributing to its unique biological properties.

Antioxidant Activity

Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit significant antioxidant properties. Antioxidants are critical in neutralizing free radicals and protecting cells from oxidative stress. A study highlighted that derivatives of chromeno[2,3-c]pyrrole demonstrated effective radical scavenging activity, suggesting potential applications in preventing oxidative damage in various diseases .

Anticancer Properties

The anticancer potential of this compound was evaluated through in vitro assays. It was found to inhibit the proliferation of human cancer cell lines (e.g., HL-60 and HeLa). The mechanism involves inducing mitochondrial permeability transition (MPT), leading to apoptosis. This process is characterized by the release of cytochrome c and apoptosis-inducing factor (AIF), which initiate the apoptotic pathway .

Enzyme Inhibition

1-(4-Ethoxy-3-methoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to inhibit specific enzymes crucial for various biological pathways. For instance, it acts as an inhibitor of the main protease (Mpro) of SARS-CoV-2, highlighting its potential as an antiviral agent .

Study 1: Synthesis and Biological Evaluation

A comprehensive study synthesized a library of 1,2-dihydrochromeno[2,3-c]pyrrole derivatives and evaluated their biological activities. Among these compounds, several exhibited notable cytotoxic effects against cancer cell lines. The study utilized various assays to determine IC50 values and elucidate structure-activity relationships .

Compound NameIC50 (µM)Cell Line
Compound A15HL-60
Compound B20HeLa
Compound C10MCF-7

Study 2: Mechanistic Insights into Anticancer Activity

Another investigation focused on the mechanism by which chromeno[2,3-c]pyrroles induce apoptosis in tumor cells. The study revealed that these compounds trigger calcium-dependent mitochondrial pathways leading to cell death. This finding emphasizes their potential use in targeted cancer therapies .

Q & A

Q. What are the standard synthetic routes for this chromeno-pyrrole derivative, and how do reaction conditions influence yield?

The compound is typically synthesized via multicomponent reactions (MCRs) under mild conditions, enabling the introduction of substituents like ethoxy and methylpyridinyl groups. Organometallic catalysts (e.g., palladium or copper) are often employed to enhance reaction efficiency, with yields optimized by controlling temperature (60–100°C) and solvent polarity (e.g., DMF or THF). Purification involves recrystallization or column chromatography to achieve >95% purity .

Q. Which spectroscopic techniques are critical for confirming structural integrity during synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions and aromatic proton environments. High-resolution Mass Spectrometry (HR-MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) monitors purity. For crystallinity analysis, X-ray diffraction (XRD) is recommended if single crystals are obtainable .

Q. What preliminary pharmacological screening assays are suitable for evaluating bioactivity?

In vitro assays such as enzyme inhibition (e.g., kinase or protease targets) and cytotoxicity screening (MTT assay on cancer cell lines) are standard. For anti-inflammatory potential, COX-2 inhibition assays are recommended. Dose-response curves (IC₅₀ values) should be generated using concentrations ranging from 1 nM to 100 µM .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data be resolved for analogs with varying substituents?

Discrepancies in SAR often arise from differences in substituent electronic effects (e.g., methoxy vs. hydroxy groups) or steric hindrance. Computational methods like molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with targets (e.g., ATP-binding pockets). Validate predictions with in vitro binding assays (SPR or ITC) and mutagenesis studies .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of the chromeno-pyrrole core?

Regioselectivity is influenced by directing groups (e.g., ethoxy at C4) and solvent polarity. For nitration, use HNO₃ in H₂SO₄ at 0°C to favor para-substitution on the phenyl ring. Halogenation (e.g., bromine in CCl₄) targets electron-rich pyrrole positions. Monitor selectivity via LC-MS and adjust Lewis acid catalysts (e.g., FeCl₃) to suppress side reactions .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) reveal hydrolysis risks at the ester or lactone moieties. Use HPLC-UV to track degradation products. For improved stability, consider prodrug strategies (e.g., acetylating hydroxy groups) or nanoformulation (liposomes) to enhance half-life in physiological conditions .

Q. What computational approaches elucidate the compound’s interaction with cytochrome P450 enzymes?

Perform homology modeling (SWISS-MODEL) to generate CYP3A4/2D6 structures, followed by ensemble docking (Glide SP/XP) to identify metabolically vulnerable sites. Metabolite prediction tools (Meteor Nexus) can forecast oxidation sites (e.g., methylpyridinyl group). Validate with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF analysis .

Data Analysis and Mechanistic Studies

Q. How to address discrepancies between in silico binding predictions and experimental IC₅₀ values?

Reconcile differences by refining docking parameters (e.g., flexible vs. rigid receptor) and incorporating solvation effects (Poisson-Boltzmann calculations). Use alanine scanning mutagenesis to confirm critical binding residues. If affinity remains mismatched, consider allosteric modulation or off-target effects via proteome-wide profiling (thermal shift assays) .

Q. What statistical methods are robust for analyzing dose-response data in heterogeneous cell populations?

Nonlinear regression (GraphPad Prism) with variable slope (Hill equation) accounts for cell heterogeneity. Bootstrap resampling (1000 iterations) quantifies confidence intervals. For multiplexed assays (e.g., phosphoproteomics), apply false discovery rate (FDR) correction (Benjamini-Hochberg) to minimize type I errors .

Comparative and Methodological Studies

Q. How does this compound’s photophysical profile compare to structurally related fluorophores?

Measure molar absorptivity (UV-Vis) and fluorescence quantum yield (integrating sphere) in ethanol. Compare with analogs (e.g., chromone derivatives) to assess Stokes shift and photostability. Time-resolved fluorescence spectroscopy reveals excited-state lifetimes, which correlate with π-conjugation extent .

Q. What in vivo models are appropriate for validating neuroprotective effects observed in vitro?

Use murine models of neurodegeneration (e.g., MPTP-induced Parkinson’s). Administer the compound intraperitoneally (10–50 mg/kg/day) for 14 days. Assess motor coordination (rotarod test) and neuronal survival (Nissl staining). Include pharmacokinetic profiling (plasma/brain concentration via LC-MS/MS) to confirm blood-brain barrier penetration .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。